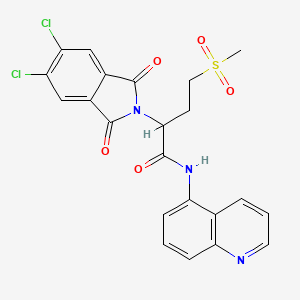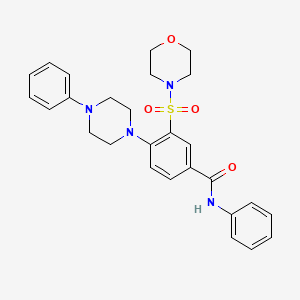
3-(4-morpholinylsulfonyl)-N-phenyl-4-(4-phenyl-1-piperazinyl)benzamide
Overview
Description
3-(4-morpholinylsulfonyl)-N-phenyl-4-(4-phenyl-1-piperazinyl)benzamide, also known as N-(4-(4-(N-phenyl-4-piperazinyl)sulfonyl)phenyl)morpholine, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-(4-phenyl-1-piperazinyl)benzamidephenyl-4-(4-phenyl-1-piperazinyl)benzamide involves its selective binding to the dopamine D4 receptor and blocking its activity. This results in the modulation of several downstream signaling pathways that are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-(4-phenyl-1-piperazinyl)benzamidephenyl-4-(4-phenyl-1-piperazinyl)benzamide are mainly related to its selective antagonism of the dopamine D4 receptor. This results in the modulation of several neurotransmitter systems, such as dopamine, glutamate, and GABA, which are involved in the regulation of several physiological and pathological processes, such as cognition, mood, and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-(4-phenyl-1-piperazinyl)benzamidephenyl-4-(4-phenyl-1-piperazinyl)benzamide in lab experiments are mainly related to its potency and selectivity for the dopamine D4 receptor. This makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, its limitations are mainly related to its potential off-target effects, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the research on 3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-(4-phenyl-1-piperazinyl)benzamidephenyl-4-(4-phenyl-1-piperazinyl)benzamide. One of the main areas of interest is the development of more selective and potent compounds that target the dopamine D4 receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Moreover, the elucidation of the downstream signaling pathways that are modulated by this compound may provide important insights into the pathophysiology of these disorders.
Scientific Research Applications
3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-(4-phenyl-1-piperazinyl)benzamidephenyl-4-(4-phenyl-1-piperazinyl)benzamide has been extensively used in scientific research to study the role of dopamine D4 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-phenyl-4-(4-phenylpiperazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S/c32-27(28-23-7-3-1-4-8-23)22-11-12-25(26(21-22)36(33,34)31-17-19-35-20-18-31)30-15-13-29(14-16-30)24-9-5-2-6-10-24/h1-12,21H,13-20H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUNSQSZVBSCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)

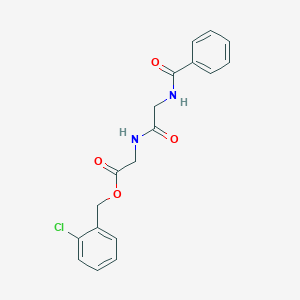
![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)
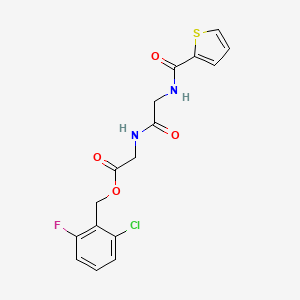
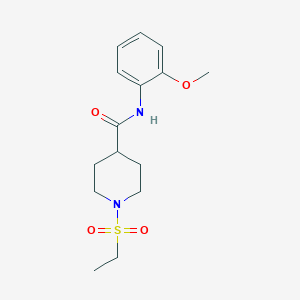
![2-chloro-N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4111062.png)

![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
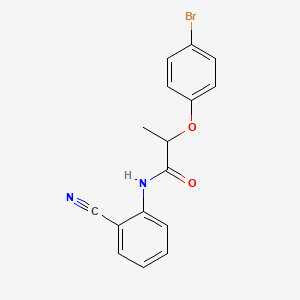
![3,5-dichloro-4-methoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4111104.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)
